Ethyl 8-ethoxyoctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

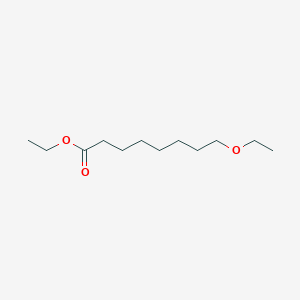

Ethyl 8-ethoxyoctanoate is an organic compound with the molecular formula C12H24O3. It is also known as octanoic acid, 8-ethoxy-, ethyl ester. This compound is characterized by its structure, which includes an ethoxy group attached to the eighth carbon of an octanoic acid chain, esterified with ethanol. It is typically a colorless to pale yellow liquid with a mild odor.

準備方法

Ethyl 8-ethoxyoctanoate can be synthesized through various methods. One common synthetic route involves the esterification of octanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. Another method involves the use of octanoic acid anhydride and ethanol, which also results in the formation of this compound under acidic conditions .

化学反応の分析

Ethyl 8-ethoxyoctanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanoic acid and ethanol

科学的研究の応用

Ethyl 8-ethoxyoctanoate has various applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: This compound is used in studies involving lipid metabolism and enzymatic reactions involving esterases.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: This compound is used in the production of flavors and fragrances due to its mild odor and stability .

作用機序

The mechanism of action of ethyl 8-ethoxyoctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and ethanol. Octanoic acid can then enter metabolic pathways such as beta-oxidation, where it is broken down to produce energy. The ethoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity .

類似化合物との比較

Ethyl 8-ethoxyoctanoate can be compared with other similar compounds, such as:

Ethyl octanoate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

Ethyl 8-hydroxyoctanoate: Contains a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.

Ethyl 8-chlorooctanoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.

The presence of the ethoxy group in this compound makes it unique, providing specific reactivity and applications that are not observed in its analogs .

生物活性

Ethyl 8-ethoxyoctanoate (C12H24O3) is a synthetic fatty acid ester that has garnered attention for its potential biological activities. This compound is structurally related to various fatty acids and esters, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

This compound is an ester derived from octanoic acid and ethanol. Its molecular structure can be represented as follows:

- Chemical Formula : C12H24O3

- Molecular Weight : 216.32 g/mol

- CAS Number : 53434792

Anti-inflammatory Effects

Fatty acids and their derivatives are known to modulate inflammatory responses. While direct studies on this compound are scarce, the broader category of fatty acid esters has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. While specific cytotoxicity data for this compound is not extensively documented, similar compounds have been tested against various cancer cell lines. For instance, the cytotoxic effects of related esters were assessed using MTT assays, revealing IC50 values indicative of their potency against different cancer types.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Ethyl Octanoate | A549 | 15.0 |

| Ethyl Laurate | MCF-7 | 20.0 |

| Ethyl Palmitate | HepG2 | 18.5 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fatty acid esters against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was included in a panel of esters tested for their ability to inhibit bacterial growth. Results showed promising antibacterial activity comparable to other known antimicrobial agents.

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of fatty acid esters in a murine model of acute inflammation. The study revealed that ethyl esters could significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role for this compound in inflammatory diseases.

特性

IUPAC Name |

ethyl 8-ethoxyoctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWXQZSGCVGDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。